Glucose-Dependent Activation: MK-0941 vs. Dorzagliatin (Enzyme Kinetics)
MK-0941 exhibits potent GK activation even at very low glucose levels, lacking the glucose dose-dependence observed with dorzagliatin. In enzyme kinetics assays, MK-0941 induced maximal insulin secretion at low doses and glucose concentrations, whereas dorzagliatin improved glucose-stimulated insulin secretion in a dose- and glucose-dependent manner [1]. This functional difference is rooted in binding mode: MK-0941 binds a pocket accessible in both open and closed GK conformations, while dorzagliatin preferentially binds the closed form [2].
| Evidence Dimension | Glucose dependence of GK activation |
|---|---|
| Target Compound Data | Maximal insulin secretion at low glucose concentrations; strong GK activation even at very low glucose [1] |
| Comparator Or Baseline | Dorzagliatin: glucose dose-dependent activation; recovers normal glucose threshold and Vmax in T2D islets [1] |
| Quantified Difference | MK-0941 shows strong activation without glucose threshold; dorzagliatin shows right-shifted glucose threshold for GSIS [1] |
| Conditions | Human islet perifusions, enzyme kinetics assays, molecular dynamics analysis [1][2] |
Why This Matters
This differential glucose dependence explains why MK-0941 carries higher hypoglycemia risk in clinical use, making it a critical reference compound for hypoglycemia mechanism studies and a negative control for glucose-dependent GKA development.
- [1] Roman J, et al. Dorzagliatin, a Glucokinase Activator, Restores Glucose-Sensing in Type 2 Diabetic Human Islets. Diabetes. 2023;72(Supplement_1):293-LB. doi:10.2337/db23-293-LB View Source
- [2] Doliba NM, et al. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes. Diabetes. 2025;74(8):1374-1384. doi:10.2337/db25-0066 View Source
